molecular formula C8H13N3O B14760825 1-isobutyl-1H-pyrazole-4-carboxamide

1-isobutyl-1H-pyrazole-4-carboxamide

Cat. No.: B14760825
M. Wt: 167.21 g/mol
InChI Key: FCIZXBSWSKKHFG-UHFFFAOYSA-N
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Description

1-isobutyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an isobutyl group and a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-1H-pyrazole-4-carboxamide typically involves the reaction of isobutylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-isobutyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of 1-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to the desired biological effect, such as antifungal activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
  • 1H-pyrazole-1-carboxamidine
  • 1H-pyrazole-1-carboxamidine hydrochloride

Uniqueness

1-isobutyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antimicrobial activity .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(2-methylpropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C8H13N3O/c1-6(2)4-11-5-7(3-10-11)8(9)12/h3,5-6H,4H2,1-2H3,(H2,9,12)

InChI Key

FCIZXBSWSKKHFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)N

Origin of Product

United States

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